N-(3-chloro-4-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(3-chloro-4-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a benzofuropyrimidin core linked to a thioacetamide group and substituted aryl rings. Its structure includes a 3-chloro-4-fluorophenyl group and a 4-fluorophenyl substituent on the fused benzofuropyrimidine scaffold.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[[3-(4-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14ClF2N3O3S/c25-17-11-14(7-10-18(17)27)28-20(31)12-34-24-29-21-16-3-1-2-4-19(16)33-22(21)23(32)30(24)15-8-5-13(26)6-9-15/h1-11H,12H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZYGLOFXFCCRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=N3)SCC(=O)NC4=CC(=C(C=C4)F)Cl)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14ClF2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural motifs with several analogs, differing in heterocyclic cores, substituent positions, and functional groups. Below is a detailed comparison based on the evidence:
Key Structural Variations
Core Heterocycle: Benzofuropyrimidin (target compound): The fused benzofuran-pyrimidine system may enhance planarity and π-π stacking interactions with biological targets. Thieno[3,2-d]pyrimidin (e.g., CAS 1040649-35-1, ): Variations in sulfur positioning influence ring puckering and steric interactions .
Substituent Positions :
- Halogenated Aryl Groups :
- The target compound’s 3-chloro-4-fluorophenyl group differs from analogs like CAS 1040649-35-1 (2-chloro-4-fluorophenyl), where chloro-substituent positioning may modulate steric hindrance and electronic effects .
Functional Groups :
- Thioacetamide Linker : A common feature in analogs (e.g., ), this group may facilitate hydrogen bonding or covalent interactions with cysteine residues in target proteins.
- Trifluoromethyl Groups (e.g., CAS 687563-28-6, ): The CF3 group enhances metabolic stability and lipophilicity compared to halogens .
Molecular Properties
Research Findings and Limitations
While the provided evidence lacks direct pharmacological data for the target compound, insights from analogs suggest:
Synthetic Feasibility : Thioacetamide-linked heterocycles are commonly synthesized via nucleophilic substitution or Suzuki coupling, as seen in and .
Structure-Activity Relationships (SAR): Halogen Positioning: 3-Chloro-4-fluorophenyl (target) vs. 2-chloro-4-fluorophenyl (CAS 1040649-35-1) may lead to divergent activity profiles due to steric effects . Core Rigidity: Benzofuropyrimidins may exhibit superior target selectivity over thienopyrimidins due to enhanced planarity .
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